1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione is a chemical compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their biological activity, particularly in the development of pharmaceuticals targeting various diseases. The compound's structure features a pyrimidine ring, which is a common motif in many biologically active molecules.
This compound can be synthesized through various methods, as indicated by recent studies and patents. It has been identified in research focusing on enzyme inhibition and has shown promise in antibacterial applications.
1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione can be classified as:
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the use of barbituric acid derivatives and various alkylation techniques.
The synthesis may include specific conditions such as temperature control and reaction time (often around 24 hours at room temperature), followed by purification steps like filtration and drying.
The molecular formula of 1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione is . The structure can be described as follows:
Crystallographic data reveal that the compound crystallizes in an orthorhombic system with specific lattice parameters that define its three-dimensional arrangement in solid-state .
1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione can undergo various chemical reactions typical for pyrimidine derivatives:
The reactivity profile is influenced by the electronic properties of the difluorophenyl substituent, which can modulate the stability and reactivity of intermediates formed during these reactions.
The mechanism of action for compounds like 1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione often involves:
Studies have indicated that modifications at the pyrimidine core can significantly affect biological activity, emphasizing structure-activity relationships .
1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione has potential applications in:
The pyrimidine-2,4-dione (uracil-derived) scaffold is a privileged heterocyclic system in medicinal chemistry due to its versatility as a bioisostere for purine nucleobases. This core structure enables precise mimicry of adenine/guanine in molecular recognition processes, particularly in targeting enzymes involved in nucleotide metabolism and signal transduction. The 1-[(2,6-difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione exemplifies this strategic design, where the scaffold serves as a planar pharmacophore for engaging biological targets through complementary hydrogen bonding and π-stacking interactions. Modifications at the N1, C5, and C6 positions (as seen in this compound) allow fine-tuning of electronic properties, lipophilicity, and binding affinity. Pyrimidine-2,4-diones have been integral to HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors (e.g., CDK2), and dihydrofolate reductase (DHFR) inhibitors, leveraging their capacity to occupy hydrophobic enzyme pockets while maintaining specific polar contacts [7] [9].
Table 1: Bioactive Pyrimidine-2,4-Dione Scaffolds in Drug Design
Compound Class | Biological Target | Key Structural Features | Therapeutic Application |
---|---|---|---|
Diarylpyrimidine (DAPY) | HIV-1 Reverse Transcriptase | 2,6-Disubstituted phenyl at N1, C6 alkyl chain | HIV/AIDS Treatment |
Pyrazolo[3,4-d]pyrimidine | CDK2/Cyclin A2 | Fused pyrazole, C6 arylglycyl substituent | Anticancer Agents |
Pyrido[2,3-d]pyrimidine | Dihydrofolate Reductase | Fused pyridine, 2,4-diamino substitution | Antifolates/Anticancer |
The conformational behavior of 1-[(2,6-difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione is dominantly influenced by its ortho-fluorine substituents on the N1-benzyl group. The 2,6-difluorophenyl moiety induces a near-perpendicular dihedral angle (85–90°) between the phenyl ring and the pyrimidine-dione plane. This steric encumbrance minimizes conjugation, enhancing torsional rigidity and reducing rotational freedom around the benzyl C–N bond. Computational studies (DFT/B3LYP) confirm that this orthogonal orientation:
Table 2: Conformational Effects of Key Substituents
Substituent Position | Chemical Group | Conformational Impact | Biological Consequence |
---|---|---|---|
N1-Benzyl ortho-positions | 2,6-Difluoro | Orthogonal phenyl-pyrimidine dihedral (85–90°); torsional barrier: 12–15 kcal/mol | Enhanced RT binding vs. unsubstituted analog |
C6 | Methyl | Pyrimidine ring planarity (RMSD < 0.05 Å); prevents enolization at C5–C6 | Improved metabolic stability |
C2/C4 | Dione (O=C–NH–C=O) | Ketone tautomers favored; enol forms destabilized by >8 kcal/mol | H-bond acceptor/donor capacity with Leu83 |
Non-covalent intramolecular interactions in 1-[(2,6-difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione dictate its solid-state packing and solution-phase conformation. Key interactions identified via X-ray crystallography and NBO analysis include:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0